Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 3-Methyl-5-nitrobenzo[d]isoxazole
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 3-Methyl-5-nitrobenzo[d]isoxazole
Executive Summary
In the landscape of modern drug development, functionalized heterocycles serve as critical scaffolds for active pharmaceutical ingredients (APIs). 3-Methyl-5-nitrobenzo[d]isoxazole is a highly versatile building block, frequently utilized in the synthesis of neuroactive agents and complex pyrazolopyrrolidine derivatives[1]. This whitepaper provides an in-depth analysis of its physicochemical properties—specifically its molecular weight and formula—alongside field-proven, self-validating protocols for its synthesis and downstream derivatization.
Physicochemical and Structural Profiling
The foundational parameters of 3-methyl-5-nitrobenzo[d]isoxazole dictate its reactivity and handling requirements. The compound features a fused benzo[d]isoxazole core, distinguished by a methyl group at the C3 position and a strongly electron-withdrawing nitro group at the C5 position.
Table 1: Core Physicochemical Properties
| Parameter | Value |
| IUPAC Name | 3-Methyl-5-nitrobenzo[d]isoxazole |
| CAS Registry Number | 63770-48-9[2] |
| Molecular Formula | C8H6N2O3[2] |
| Molecular Weight | 178.15 g/mol [2] |
| Exact Mass | 178.0378 Da |
| SMILES | CC1=NOC2=C1C=C(=O)C=C2[3] |
| Physical State | White solid (Melting Point: 127–128 °C)[4] |
Structural Logic: The electron-withdrawing nature of the 5-nitro group deactivates the benzene ring toward electrophilic aromatic substitution but perfectly primes the molecule for chemoselective reduction. Meanwhile, the 3-methyl group provides steric shielding to the isoxazole ring, enhancing its stability against premature ring-opening during harsh downstream reactions.
Primary Synthesis Protocol: BTC/TPPO-Mediated Cyclization
Traditional synthesis of benzisoxazoles often relies on harsh acidic conditions (e.g., polyphosphoric acid) to drive the Beckmann rearrangement of o-hydroxyaryl ketoximes. However, these conditions can degrade sensitive functional groups. To ensure high chemoselectivity and yield, we recommend the mild, base-free activation system utilizing bis(trichloromethyl) carbonate (BTC) and triphenylphosphine oxide (TPPO) [5].
Causality of Reagent Selection
TPPO and BTC react in situ to form a highly electrophilic chlorophosphonium intermediate. This intermediate selectively activates the oxime hydroxyl group of 2-hydroxy-5-nitroacetophenone oxime, transforming it into a superior leaving group. This facilitates a rapid intramolecular nucleophilic attack by the phenolic oxygen, closing the isoxazole ring without the need for extreme thermal or acidic driving forces[5].
Step-by-Step Methodology
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Activation Complex Formation : Dissolve TPPO (2.0 mmol) in 5 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath. Add BTC (0.67 mmol) in 5 mL of DCM dropwise. Stir for 30 minutes at room temperature to ensure complete formation of the active chlorophosphonium complex[6].
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Substrate Coupling : Slowly add a solution of 2-hydroxy-5-nitroacetophenone oxime (1.0 mmol) and triethylamine (Et3N, 5.0 mmol) to the reaction mixture[6].
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Cyclization : Stir the mixture at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 1–2 hours)[6].
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Workup & Purification : Quench the reaction with water, extract with DCM (3 × 15 mL), dry the combined organic layers over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude product via silica gel column chromatography (ethyl acetate/hexane) to yield the target compound.
Protocol Validation (Self-Validating Metrics)
To confirm the structural integrity of the synthesized C8H6N2O3 (MW: 178.15 g/mol ), validate against the following NMR benchmarks [4]:
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1H NMR (400 MHz, CDCl3) : δ 8.59 (d, J = 1.7 Hz, 1H), 8.45 (dd, J = 9.1, 1.7 Hz, 1H), 7.64 (d, J = 9.1 Hz, 1H), 2.66 (s, 3H)[4].
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MS (ESI) : m/z 179.10[M+H]+[4].
Fig 1. Mild intramolecular cyclization pathway using TPPO/BTC activation.
Downstream Derivatization: Chemoselective Nitro Reduction
In drug development, the nitro group must often be reduced to an amine (yielding 3-methylbenzo[d]isoxazol-5-amine) to serve as an attachment point for further scaffold building, such as in the synthesis of pyrazolopyrrolidine derivatives [1].
Causality of Reagent Selection
Standard catalytic hydrogenation (e.g., Pd/C with H2 gas) poses a severe risk of cleaving the sensitive N-O bond of the isoxazole ring. To achieve strict chemoselectivity, Tin(II) chloride dihydrate (SnCl2·2H2O) in acidic media is the optimal choice. Stoichiometrically, the reduction of one nitro group to an amine requires six electrons. Since each Sn(II) ion provides two electrons upon oxidation to Sn(IV), exactly three molar equivalents of SnCl2 are required to drive the reaction to completion without over-reducing the heterocycle[7].
Step-by-Step Methodology
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Preparation : Dissolve 3-methyl-5-nitrobenzo[d]isoxazole (10.10 mmol) in 40 mL of glacial acetic acid (AcOH)[7].
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Reduction : In a separate flask, prepare a solution of SnCl2·2H2O (30.3 mmol, exactly 3.0 equivalents) in 15 mL of concentrated HCl[7]. Add this dropwise to the substrate solution.
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Thermal Activation : Heat the reaction mixture to 100 °C and stir for exactly 1 hour[7].
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Quench & Workup : Cool the mixture to room temperature. Carefully quench by pouring into a saturated aqueous NaHCO3 solution[7]. Expert Insight: This step is critical not only to neutralize the strong acids but also to precipitate the tin byproducts as insoluble tin oxides/hydroxides, preventing emulsion formation during extraction.
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Extraction : Dilute with water and extract with DCM[7]. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate to yield the amine building block.
Fig 2. Chemoselective nitro reduction workflow preserving the isoxazole ring.
References
-
Li, Z., Jin, G., Qin, J., Tan, Z., & He, J. (2020). EFFICIENT AND DIVERGENT SYNTHESIS OF BENZOXAZOLES AND 1,2-BENZISOXAZOLES FROM o-HYDROXYARYL KETOXIMES. Heterocycles, 100(3), 383. URL:[Link]
- Fotsch, C., et al. (2015). Pyrazolopyrrolidine derivatives and their use in the treatment of disease. Google Patents (Patent No. US8975417B2).
Sources
- 1. US8975417B2 - Pyrazolopyrrolidine derivatives and their use in the treatment of disease - Google Patents [patents.google.com]
- 2. 63770-48-9|3-Methyl-5-nitrobenzo[d]isoxazole|BLD Pharm [bldpharm.com]
- 3. 63770-48-9|3-Methyl-5-nitrobenzo[d]isoxazole|BLD Pharm [bldpharm.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
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- 7. US8975417B2 - Pyrazolopyrrolidine derivatives and their use in the treatment of disease - Google Patents [patents.google.com]
